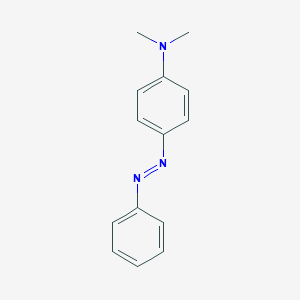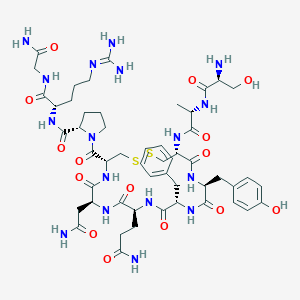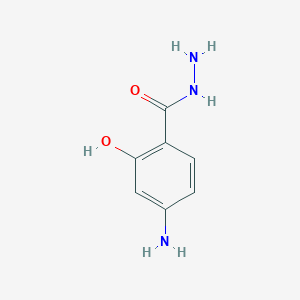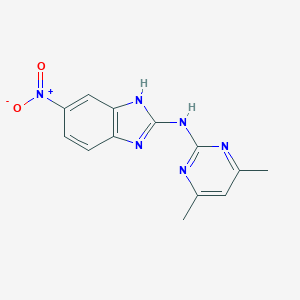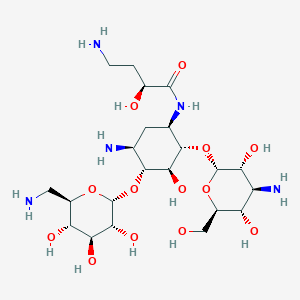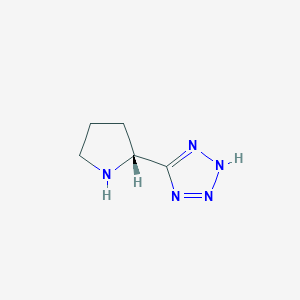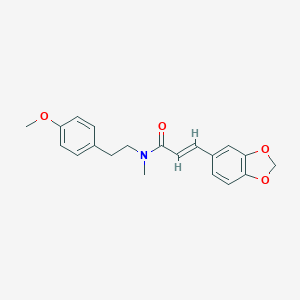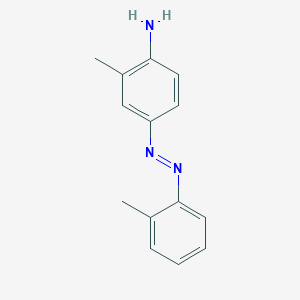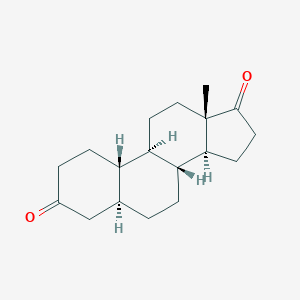
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine (NOP) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. NOP is a lipophilic compound that can easily penetrate cell membranes, making it an ideal candidate for drug development and other research applications.
Scientific Research Applications
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been extensively studied for its potential applications in various fields, including drug development, material science, and nanotechnology. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been found to exhibit antimicrobial, antiviral, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been used in the synthesis of novel materials, such as liquid crystals, due to its unique molecular structure.
Mechanism of Action
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is believed to exert its effects by interacting with cell membranes and altering their properties. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been shown to increase the fluidity of cell membranes, which may affect the activity of membrane-bound enzymes and receptors. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can inhibit the growth of various microorganisms, including bacteria and fungi. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been found to inhibit the replication of certain viruses, such as herpes simplex virus. In vivo studies have shown that 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has several advantages for use in laboratory experiments, including its lipophilic nature, which allows it to easily penetrate cell membranes. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is also relatively stable and can be synthesized in large quantities. However, 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine. One area of interest is the development of new drugs based on the structure of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine. Researchers are also exploring the use of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine in the synthesis of novel materials, such as nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine and its potential applications in various fields.
Conclusion:
In conclusion, 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is a pyrimidine derivative that has potential applications in various fields, including drug development, material science, and nanotechnology. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine exhibits antimicrobial, antiviral, and anti-inflammatory properties and has been shown to alter cell membrane properties. While 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has several advantages for use in laboratory experiments, further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can be synthesized using various methods, including the reaction of 4-octylphenylamine with 5-formyl-2-hydroxypyrimidine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product, which is then converted to 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine through the reaction with 1-bromo-nonyl bromide. The final product is then purified using column chromatography.
properties
CAS RN |
121640-73-1 |
|---|---|
Product Name |
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine |
Molecular Formula |
C27H42N2O |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
5-nonoxy-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-13-15-21-30-26-22-28-27(29-23-26)25-19-17-24(18-20-25)16-14-12-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChI Key |
XYVYVOBJKZLQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |
synonyms |
5-(Nonyloxy)-2-(4-octylphenyl)-pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





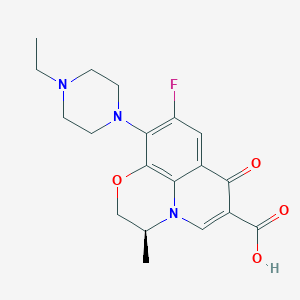
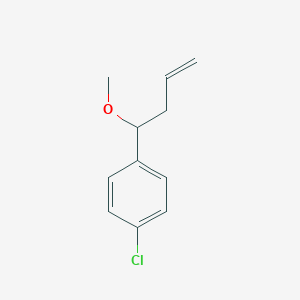
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
